molecular formula C12H12N2O B13743241 6,8-Dimethylquinoline-3-carboxamide

6,8-Dimethylquinoline-3-carboxamide

Cat. No.: B13743241
M. Wt: 200.24 g/mol
InChI Key: MQFHLGGTNWWFDG-UHFFFAOYSA-N
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Description

6,8-Dimethylquinoline-3-carboxamide is a quinoline derivative featuring methyl substituents at positions 6 and 8, and a carboxamide group at position 2. The methyl groups likely enhance lipophilicity compared to halogenated analogs, influencing solubility and biological interactions .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

6,8-dimethylquinoline-3-carboxamide

InChI

InChI=1S/C12H12N2O/c1-7-3-8(2)11-9(4-7)5-10(6-14-11)12(13)15/h3-6H,1-2H3,(H2,13,15)

InChI Key

MQFHLGGTNWWFDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C=N2)C(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethylquinoline-3-carboxamide typically involves the condensation of ethyl acetoacetate with α-amino acetophenone in the presence of p-toluenesulfonic acid (p-TSA) under microwave irradiation . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of 6,8-Dimethylquinoline-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: 6,8-Dimethylquinoline-3-carboxamide alcohols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

6,8-Dimethylquinoline-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of natural killer (NK) cells by upregulating the expression of DNAX accessory molecule-1 (DNAM-1) on their surface . This interaction enhances the cytotoxicity of NK cells against tumor cells and improves their immunoregulatory functions.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
6,8-Dichloroquinoline-3-carboxamide Cl (6,8); CONH₂ (3) C₁₀H₇Cl₂N₂O Higher reactivity due to electron-withdrawing Cl groups; used in cross-coupling reactions
2-Amino-6,8-dibromoquinoline-3-carboxamide Br (6,8); NH₂ (2); CONH₂ (3) C₁₀H₇Br₂N₃O Bromine increases molecular weight and potential bioactivity; explored as a pharmaceutical intermediate
6,8-Dimethylquinoline-2,3-dicarboxylic acid CH₃ (6,8); COOH (2,3) C₁₃H₁₁NO₄ Carboxylic acid groups enhance solubility in polar solvents; used in metal coordination studies
N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide Cl (6); adamantyl (N3); pentyl (1) C₂₉H₃₆ClN₂O₂ Bulky adamantyl group improves target specificity; studied for enzyme inhibition
Key Findings:

Halogens (Cl, Br): Chlorinated or brominated analogs exhibit higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making them versatile intermediates for synthesizing complex molecules .

Solubility and Lipophilicity: The carboxamide group (-CONH₂) in 6,8-dimethylquinoline-3-carboxamide likely improves water solubility compared to carboxylic acid derivatives (e.g., 6,8-Dimethylquinoline-2,3-dicarboxylic acid), which form zwitterionic structures . Methyl groups may reduce solubility in polar solvents compared to hydroxyl or amino-substituted analogs, as seen in 6,8-diphenylquinoline derivatives, which require DMSO for NMR characterization due to poor solubility .

Biological Activity: Analogs with bulky substituents (e.g., adamantyl in compound 52 from ) demonstrate enhanced target specificity, suggesting that 6,8-dimethylquinoline-3-carboxamide’s methyl groups could similarly modulate selectivity in drug design .

Biological Activity

Introduction

6,8-Dimethylquinoline-3-carboxamide is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

6,8-Dimethylquinoline-3-carboxamide features a fused bicyclic structure with a nitrogen atom and a carboxamide functional group at the 3-position, along with two methyl groups at the 6 and 8 positions. This unique substitution pattern enhances its chemical reactivity and biological activity compared to other quinoline derivatives.

Property Details
Chemical Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS Number 1296950-40-7

Antimicrobial Activity

Research indicates that 6,8-Dimethylquinoline-3-carboxamide exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains and fungi through mechanisms that may involve interference with cellular signaling pathways and enzyme activity modulation.

Case Study: Antimicrobial Efficacy

In a study evaluating several quinoline derivatives, 6,8-Dimethylquinoline-3-carboxamide demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis and function.

Anticancer Activity

The compound also shows promise as an anticancer agent. It has been reported to inhibit the proliferation of cancer cells by modulating specific enzyme activities involved in tumor growth.

  • Enzyme Inhibition : 6,8-Dimethylquinoline-3-carboxamide inhibits hematopoietic prostaglandin D synthase, an enzyme implicated in inflammatory processes associated with cancer progression.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.

Research Findings

A recent study highlighted the compound's ability to induce apoptosis in human breast cancer cell lines (MCF-7), with IC50 values observed around 15 µM. This effect was linked to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Comparative Analysis with Related Compounds

The biological activity of 6,8-Dimethylquinoline-3-carboxamide can be compared with structurally similar compounds:

Compound Name Unique Features Biological Activity
2,4-Dimethylquinoline-3-carboxamideDifferent methyl substitution patternModerate antimicrobial activity
4-Hydroxy-2-quinoloneHydroxy group influences reactivityWeak anticancer properties
Quinolin-2-oneLacks carboxamide functionalityLimited biological activity

The mechanisms by which 6,8-Dimethylquinoline-3-carboxamide exerts its biological effects include:

  • Binding Affinity : The compound binds to specific proteins within cells, altering their functions.
  • Signal Transduction Interference : It disrupts key signaling pathways involved in inflammation and cancer cell survival.

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